An In-depth Technical Guide to the Molecular Weight and Crystal Structure Determination of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid
An In-depth Technical Guide to the Molecular Weight and Crystal Structure Determination of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the molecular weight and a detailed protocol for the determination of the crystal structure of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid. While a published crystal structure is not currently available in open-access databases, this document serves as a vital resource for researchers by outlining the necessary steps to elucidate its three-dimensional atomic arrangement. The guide is structured to provide both theoretical calculations and practical, experience-driven experimental workflows, making it an essential tool for professionals in crystallography, medicinal chemistry, and drug development.
Introduction: The Significance of Structural Analysis
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is a substituted pyridine derivative. The presence of a carboxylic acid, a sulfamoyl group, and a methyl group on the pyridine ring suggests a molecule with the potential for complex intermolecular interactions, which are critical for its solid-state properties. Understanding the precise three-dimensional arrangement of atoms in a crystal lattice is fundamental in pharmaceutical sciences. It dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (scXRD) remains the definitive method for obtaining this information, providing unambiguous proof of molecular connectivity, conformation, and packing.[1]
Molecular Weight Determination
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations, preparation of solutions, and analytical characterization.
Chemical Formula
The chemical formula for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid has been established as:
C₇H₈N₂O₄S [2]
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms in the empirical formula. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):
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Carbon (C): 7 × 12.011 u = 84.077 u
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Hydrogen (H): 8 × 1.008 u = 8.064 u
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Nitrogen (N): 2 × 14.007 u = 28.014 u
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Oxygen (O): 4 × 15.999 u = 63.996 u
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Sulfur (S): 1 × 32.06 u = 32.06 u
Total Molecular Weight = 84.077 + 8.064 + 28.014 + 63.996 + 32.06 = 216.211 g/mol
This calculated molecular weight is crucial for all subsequent experimental work.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₄S | PubChem[2] |
| Monoisotopic Mass | 216.02048 Da | PubChem[2] |
| Calculated Molecular Weight | 216.211 g/mol | Calculated |
Crystal Structure Determination: A Methodological Guide
The elucidation of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.[3] This section provides a detailed, self-validating protocol for determining the crystal structure of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.
Step 1: Preparation of High-Purity Material
The foundation of successful crystallography is the purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
-
Protocol:
-
Synthesize or procure 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid.
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Purify the compound using an appropriate technique, such as column chromatography or recrystallization, until a purity of >98% is achieved, as confirmed by NMR and HPLC. For pyridine derivatives with carboxylic acid groups, recrystallization from aqueous solutions or polar organic solvents like ethanol is often effective.[4]
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Thoroughly dry the purified material under a high vacuum to remove any residual solvent.
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Step 2: Single Crystal Growth
The goal is to grow a single crystal with dimensions of approximately 0.1-0.3 mm in all directions, which is transparent and free of visible defects.[5] Slow crystal growth is paramount for achieving the necessary internal order.
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Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
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Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.
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Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
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Crystallization: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.[5]
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Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
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Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette.
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Slow Evaporation: This method is chosen for its simplicity and effectiveness for many organic compounds. The gradual increase in concentration as the solvent evaporates allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.[5]
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Vibration-Free Environment: Vibrations can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals or an amorphous precipitate instead of a single, well-defined crystal.
Step 3: X-ray Data Collection
This phase involves exposing the single crystal to a beam of X-rays and measuring the resulting diffraction pattern.
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Crystal Mounting: Select a well-formed, transparent crystal under a microscope. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
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Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6]
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Data Collection: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.
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Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.
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Full Data Collection: Proceed with a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.[7]
Step 4: Structure Solution and Refinement
The collected diffraction data is used to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.
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Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as polarization and absorption.
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Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.[1]
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Model Building: Build an initial molecular model by fitting atoms into the electron density map.
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Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm. Add hydrogen atoms to the model at calculated positions.
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Validation: Assess the quality of the final model using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.
Expected Structural Features
Based on the functional groups present in 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid, the crystal structure is likely to be dominated by a network of hydrogen bonds.
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Carboxylic Acid Dimer: The carboxylic acid groups are likely to form strong hydrogen-bonded dimers (O-H···O).
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Sulfonamide Interactions: The sulfamoyl group provides both hydrogen bond donors (N-H) and acceptors (S=O), which can lead to the formation of chains or sheets within the crystal lattice.
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Pyridine Nitrogen: The pyridine nitrogen atom can act as a hydrogen bond acceptor.
These interactions will play a crucial role in the overall packing of the molecules in the solid state.
Visualizations
Molecular Structure```dot
// Atom definitions N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; C_COOH [label="C"]; O1_COOH [label="O"]; O2_COOH [label="O"]; H_COOH [label="H"]; S [label="S"]; O1_S [label="O"]; O2_S [label="O"]; N_S [label="N"]; H1_S [label="H"]; H2_S [label="H"]; H4 [label="H"]; H6 [label="H"];
// Positioning N1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-0.7,-2.0!"]; C4 [pos="0.7,-2.0!"]; C5 [pos="1.2,-0.7!"]; C6 [pos="0.7,0.6!"]; C_Me [pos="-2.5,0!"]; H_Me1 [pos="-2.8,0.9!"]; H_Me2 [pos="-3.2,-0.5!"]; H_Me3 [pos="-2.2,-0.8!"]; C_COOH [pos="-1.5,-3.2!"]; O1_COOH [pos="-2.7,-3.1!"]; O2_COOH [pos="-0.8,-4.2!"]; H_COOH [pos="-1.5,-4.8!"]; S [pos="2.8,-0.7!"]; O1_S [pos="3.5,0.3!"]; O2_S [pos="3.5,-1.7!"]; N_S [pos="2.8,-0.1!"]; H1_S [pos="2.5,0.8!"]; H2_S [pos="3.5,0.2!"]; H4 [pos="1.2,-2.8!"]; H6 [pos="1.2,1.3!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C3 -- C_COOH; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH; O2_COOH -- H_COOH; C5 -- S; S -- O1_S [label="="]; S -- O2_S [label="="]; S -- N_S; N_S -- H1_S; N_S -- H2_S; C4 -- H4; C6 -- H6; }
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
This guide provides the calculated molecular weight of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid and a comprehensive, technically sound methodology for the determination of its crystal structure. While an experimental structure is not yet publicly available, the detailed protocols for purification, crystal growth, and X-ray diffraction analysis presented herein offer a clear pathway for researchers to obtain this critical information. The elucidation of the crystal structure will provide invaluable insights into the solid-state properties of this compound, aiding in its potential development for pharmaceutical or materials science applications.
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